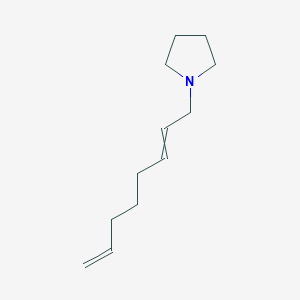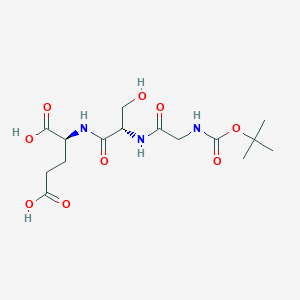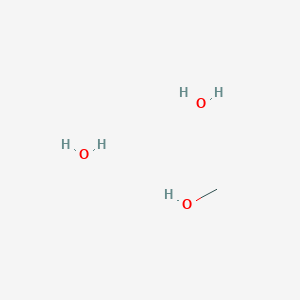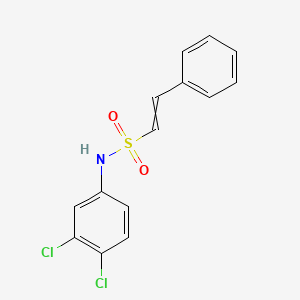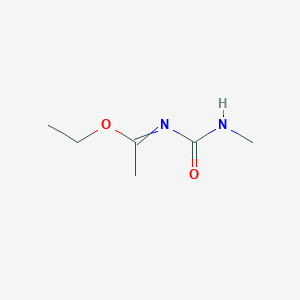
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate is a complex organophosphorus compound
Méthodes De Préparation
The synthesis of phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate typically involves several key steps:
Michaelis–Arbuzov Reaction: This reaction is commonly used to prepare phosphonic acid esters. It involves the reaction of a trialkyl phosphite with an alkyl halide to form the corresponding phosphonate ester.
Catalytic Cross-Coupling Reaction: This method involves the use of transition metal catalysts to form carbon-phosphorus bonds, which are essential for the synthesis of phosphonic acid esters.
Mannich-Type Condensation: This reaction involves the condensation of an amine, formaldehyde, and a phosphonate ester to form the desired compound.
Industrial production methods often involve large-scale implementation of these reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphorothioate moiety to a phosphine or phosphine oxide.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate can be compared with other similar compounds, such as:
Phosphonic Acid Esters: These compounds share the phosphonate ester functional group but may differ in the presence of additional functional groups.
Phosphorothioates: These compounds contain the phosphorothioate moiety but may lack the ester groups present in the target compound.
Propriétés
Numéro CAS |
63869-27-2 |
|---|---|
Formule moléculaire |
C17H40O12P4S |
Poids moléculaire |
592.5 g/mol |
Nom IUPAC |
1-[[bis(diethoxyphosphoryl)-diethoxyphosphorylsulfanylmethyl]-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C17H40O12P4S/c1-9-22-30(18,23-10-2)17(31(19,24-11-3)25-12-4,32(20,26-13-5)27-14-6)34-33(21,28-15-7)29-16-8/h9-16H2,1-8H3 |
Clé InChI |
CISOBGVGQPIDLA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(P(=O)(OCC)OCC)(P(=O)(OCC)OCC)SP(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
